3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(2,6-Dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a 2,6-dimethoxybenzoyl group at the 1-position and a pyridylmethylsulfanyl moiety at the 2-position.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-14-6-3-7-15(24-2)16(14)17(22)21-10-9-20-18(21)25-12-13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUAAZXTKCSXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of 2,6-dimethoxybenzoyl chloride with an appropriate amine under acidic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound in the presence of a base.
Pyridine Ring Attachment: The final step involves the coupling of the thioether intermediate with a pyridine derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy groups on the benzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole and pyridine rings allows for potential coordination with metal ions, which can be exploited in enzyme inhibition or activation.
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Experimental data for Compound A (e.g., crystallographic structures, binding assays) are absent in the provided evidence. Structural inferences are based on computational modeling and analogy to Compound B.
- Synthetic Challenges : The introduction of two methoxy groups in Compound A may require multi-step synthesis with protective-group strategies, whereas Compound B’s simpler chloro-substituted derivative is commercially accessible .
Biological Activity
The compound 3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS Number: 851807-50-6) is a novel pyridine derivative with potential pharmacological applications. Its structure incorporates a benzimidazole moiety, which has been widely studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range widely depending on the specific structure and substituents present.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 50 | Kathrotiya & Patel, 2013 |
| Compound 2 | E. coli | 62.5 | Birajdar et al., 2013 |
| Compound 3 | C. albicans | 250 | Luo et al., 2015 |
The specific activity of This compound against various microbial strains remains to be fully characterized; however, its structural similarity to known active compounds suggests potential efficacy.
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds containing the imidazole ring have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives for their biological activities. For example:
- Kathrotiya and Patel (2013) synthesized a series of indole-based benzimidazole derivatives that displayed notable antimicrobial activity.
- Luo et al. (2015) explored the antibacterial properties of naphthalimide triazoles linked to benzimidazole structures.
These findings underscore the importance of the benzimidazole moiety in enhancing biological activity across different therapeutic areas.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves sequential functionalization of the imidazoline and pyridine moieties. Key steps include:
- Coupling reactions : Use of ethanol as a solvent at 20°C for 18 hours to achieve intermediates, with yields optimized via stoichiometric control .
- Sulfanyl group incorporation : Thiol-ether bond formation under inert conditions to prevent oxidation .
- Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures >98% purity . Optimal conditions: Reaction times ≤24 hours, temperatures 20–60°C, and polar aprotic solvents (e.g., DMF) for imidazoline ring stabilization .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
- 1H NMR : Confirms regioselectivity of substitutions (e.g., pyridine protons at δ 8.3–8.5 ppm) .
- LCMS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 456.2) and absence of side products .
- HPLC : Uses C18 reverse-phase columns (acetonitrile/water gradients) to assess purity (>98%) .
Q. What preliminary biological screening approaches identify its activity?
- In vitro assays : Dose-response curves (IC50) against cancer cell lines (e.g., HeLa) via MTT assays .
- Target prediction : Molecular docking with enzymes (e.g., kinases) using AutoDock Vina .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path search algorithms optimize synthesis?
- Transition state analysis : DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for key steps like imidazoline ring closure .
- Machine learning : Trains models on reaction databases to predict optimal solvent/base combinations, reducing trial-and-error experimentation by 40% .
Q. What methodologies resolve discrepancies in reported pharmacological data?
- Meta-analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to design experiments addressing contradictory reaction yields in literature?
- Factorial DOE : Screen variables (temperature, solvent polarity, catalyst loading) using a 2^3 design to isolate critical factors .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., solvent ratio vs. temperature) for yield maximization .
Q. What advanced separation techniques enhance purity for in vivo studies?
- Membrane chromatography : Use ceramic membranes with 10 kDa MWCO to remove low-molecular-weight impurities .
- SFC (supercritical fluid chromatography) : CO2/ethanol mobile phases improve resolution of enantiomeric byproducts .
Q. How to integrate continuous flow reactors for scalable synthesis?
- Microreactor design : Tubular reactors with PTFE coating minimize clogging during thiol-ether formation .
- In-line analytics : Real-time UV-Vis monitoring at 254 nm ensures intermediate consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
